molecular formula C13H11FO2 B1322002 [4-(4-Fluorophenoxy)phenyl]methanol CAS No. 167091-96-5

[4-(4-Fluorophenoxy)phenyl]methanol

Cat. No. B1322002
Key on ui cas rn: 167091-96-5
M. Wt: 218.22 g/mol
InChI Key: CDHGTLMRIKSFII-UHFFFAOYSA-N
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Patent
US05972972

Procedure details

4-(4-Fluorophenoxy)benzyl alcohol (1.92 g, 8.80 mmol) and 0.2 ml of pyridine was dissolved in 25 ml of benzene and cooled in cold water. Phosphorus tribromide (1.19 g, 4.40 mmol) in 10 ml of benzene was added dropwise and the reaction was stirred 30 minutes and allowed to warm to room temperature. The solvent was evaporated and the residue was carefully quenched with saturated sodium bicarbonate solution. After dilution with water, the mixture was extracted twice with diethyl ether. The organic extracts were washed with saturated sodium bicarbonate solution and then with brine, dried over MgSO4, and concentrated to afford 2.38 g (96%) of the subtitle compound.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:14]=[CH:13][C:10]([CH2:11]O)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.N1C=CC=CC=1.P(Br)(Br)[Br:24]>C1C=CC=CC=1.O>[F:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:14]=[CH:13][C:10]([CH2:11][Br:24])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
FC1=CC=C(OC2=CC=C(CO)C=C2)C=C1
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was carefully quenched with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
After dilution with water, the mixture was extracted twice with diethyl ether
WASH
Type
WASH
Details
The organic extracts were washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(OC2=CC=C(CBr)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 192.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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